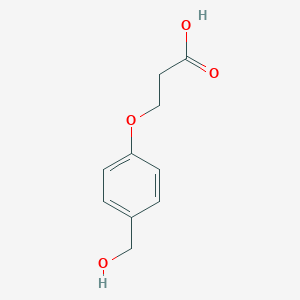

3-(4-Hydroxymethylphenoxy)propionic acid

Description

Contextualizing the Propionic Acid Class within Chemical Biology and Medicinal Chemistry

Propionic acid and its derivatives are versatile compounds with significant applications across various industries. datahorizzonresearch.com In the pharmaceutical sector, they are crucial as preservatives in drug formulations and as intermediates in the synthesis of other chemicals. wikipedia.org The global market for propionic acid and its derivatives was valued at USD 1.5 billion in 2023 and is projected to grow, driven by increasing demand in pharmaceuticals and other sectors. datahorizzonresearch.com A major application of propionic acid is in the production of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, which is chemically 2-(4-isobutylphenyl)propionic acid. orientjchem.orgresearchgate.net These derivatives are widely used to treat arthritis and other musculoskeletal disorders. orientjchem.org

In the agrochemical industry, propionic acid derivatives are utilized in the manufacturing of herbicides and pesticides. wikipedia.orggoogle.com They play a role in modernizing agriculture by providing effective weed and pest control solutions. datahorizzonresearch.comgoogle.com The growing global population and the corresponding need for efficient food production underscore the importance of these compounds in agriculture. datahorizzonresearch.com

The hydroxymethyl group (-CH2OH) is also a significant functional group in medicinal chemistry. Its presence can impact a molecule's polarity and potential for hydrogen bonding, which are crucial for drug-receptor interactions. The introduction or modification of hydroxymethyl groups is a common strategy in drug design to optimize the pharmacological profile of a lead compound. nih.gov

Nomenclature and Structural Elucidation in Research Contexts

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-(4-hydroxymethylphenoxy)propanoic acid . This name precisely describes the molecular structure: a propanoic acid backbone substituted at the 3-position with a phenoxy group, which in turn has a hydroxymethyl group at the 4-position of the benzene (B151609) ring.

Table 1: Chemical Identifiers for a Related Compound, 3-(4-Hydroxyphenyl)propionic acid

| Identifier | Value |

| CAS Number | 501-97-3 |

| IUPAC Name | 3-(4-hydroxyphenyl)propanoic acid |

| Molecular Formula | C9H10O3 |

| InChI Key | NMHMNPHRMNGLLB-UHFFFAOYSA-N |

| SMILES | OC(=O)CCC1=CC=C(O)C=C1 |

This table presents data for a structurally similar compound to provide context for the types of identifiers used in chemical databases. thermofisher.comsigmaaldrich.com

For many arylpropionic acid derivatives, the presence of a chiral center at the alpha-carbon of the propionic acid moiety leads to the existence of enantiomers. It is a well-established principle in medicinal chemistry that different enantiomers of a drug can have distinct pharmacological and toxicological profiles. orientjchem.org For instance, in the case of many NSAIDs, only the (S)-enantiomer is responsible for the therapeutic anti-inflammatory effects. orientjchem.org

While 3-(4-Hydroxymethylphenoxy)propionic acid itself does not have a chiral center in its core structure, the principles of stereochemistry are paramount for the broader class of propionic acid derivatives. Any modification to the propionic acid chain that introduces a chiral center would necessitate a thorough investigation of the biological activity of the individual stereoisomers.

Research Landscape and Current Trajectories for this compound

Current research on this compound is part of a broader interest in phenolic compounds and their metabolites. A structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, is a metabolite of dietary polyphenols and has been studied for its potential health benefits. elsevierpure.comnih.govmdpi.comresearchgate.netmdpi.com

Research on HMPA has shown that it is rapidly absorbed and metabolized in the body, with studies investigating its effects on muscle function, oxidative stress, and protein catabolism. elsevierpure.comnih.govmdpi.comresearchgate.net For example, studies in mice have suggested that HMPA administration may enhance grip strength and have a role in muscle health. nih.govmdpi.com These findings on a closely related molecule highlight the potential areas of investigation for this compound. Future research will likely focus on its synthesis, biological activity, and potential applications, drawing parallels from the established knowledge of similar phenolic and propionic acid derivatives.

Identified Research Applications and Potential Therapeutic Areas

The distinct chemical features of this compound have led to its investigation in several research applications, particularly in the pharmaceutical and cosmetic industries.

In the realm of pharmaceutical development , this compound is recognized as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Research has indicated its utility in creating molecules targeting inflammation and pain relief. chemimpex.comchemimpex.com Its structural framework allows for modifications that are crucial in the design and development of new drugs, potentially leading to enhanced efficacy and reduced side effects. chemimpex.com

Derivatives of similar phenolic acids have also shown promise in antimicrobial research. For instance, studies on related structures like 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potential for developing novel antimicrobial agents against multidrug-resistant bacterial and fungal pathogens. nih.gov This suggests a potential avenue for future investigation into the antimicrobial applications of this compound derivatives.

The antioxidant properties of phenolic compounds are another area of significant interest. The phenolic group within such molecules is thought to confer notable antioxidative potential. mdpi.com This has led to research into their role in combating oxidative stress, which is implicated in various diseases. mdpi.com For instance, the related compound 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite of procyanidin (B600670) A2, has been shown to suppress macrophage foam cell formation, a key event in the development of atherosclerosis, by reducing cellular lipid accumulation and oxidative stress. nih.govresearchgate.netrsc.org

Furthermore, the antioxidant properties make it a valuable ingredient in cosmetic formulations . chemimpex.com It is explored for its potential to protect the skin from oxidative stress, which can contribute to signs of aging and skin damage. chemimpex.com

Emerging Roles in Chemical Synthesis and as Intermediates

Beyond its direct biological investigations, this compound plays a significant role as a versatile intermediate in chemical synthesis. chemimpex.com Its bifunctional nature, possessing both an acid and an alcohol functional group, allows it to participate in a wide range of chemical reactions.

In pharmaceutical synthesis , it serves as a foundational scaffold for building more elaborate drug candidates. chemimpex.com Its structure is amenable to various chemical modifications, enabling the creation of a library of derivatives for screening and optimization in drug discovery programs. chemimpex.com

The compound's utility extends to the agrochemical sector , where it is employed in the development of herbicides and plant growth regulators. chemimpex.com Its structure can be incorporated into larger molecules to enhance their efficacy and selectivity. chemimpex.com

In the field of polymer chemistry , this compound can act as a functional monomer. chemimpex.com Its incorporation into polymer chains can introduce specific properties, such as improved mechanical strength and thermal stability, to the resulting materials. chemimpex.com The hydroxyl and carboxylic acid groups provide reactive sites for polymerization reactions like esterification and condensation.

The synthesis of related compounds, such as optically active 3-(4-hydroxyphenyl)propionic acids, highlights the importance of such structures as intermediates for medicines and agrochemicals. google.com Processes have been developed for their production, underscoring their value in the chemical industry. google.com Furthermore, derivatives like methyl 3-(4-hydroxyphenyl)propionate are synthesized from related starting materials, indicating a network of interconnected chemical transformations where these compounds are crucial intermediates. chemicalbook.com

The table below summarizes the key properties of the related compound, 3-(4-Hydroxyphenyl)propionic acid, which shares a similar core structure.

| Property | Value |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

| Melting Point | 129-131 °C |

| CAS Number | 501-97-3 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-(hydroxymethyl)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWKJUVXEMKOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352992 | |

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101366-61-4 | |

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Hydroxymethylphenoxy Propionic Acid

Advanced Synthetic Strategies for 3-(4-Hydroxymethylphenoxy)propionic Acid

The preparation of this compound can be achieved through several sophisticated methods, each offering distinct advantages in terms of yield, purity, and stereochemical control.

Solid-Phase Synthesis Techniques Utilizing this compound Linkers

This compound is an example of a bifunctional molecule that is well-suited for use as a linker in solid-phase synthesis. This technique, which was foundational in the development of automated peptide and oligonucleotide synthesis, involves anchoring the initial building block to an insoluble polymer support. atdbio.com The synthesis of the desired molecule then proceeds in a stepwise manner, with excess reagents and by-products being easily washed away after each step. atdbio.com

The key to this approach is the linker, which connects the growing chain to the solid support. atdbio.com The linker must be stable throughout the synthesis but cleavable under specific conditions to release the final product. atdbio.com The structure of this compound, featuring a hydroxyl group and a carboxylic acid group, allows it to function as a cleavable linker. Typically, the hydroxyl group is used to attach the linker to a solid support, such as controlled pore glass (CPG), while the carboxylic acid end is available for the assembly of the target molecule. google.com

A closely related sulfur analog, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), has been developed as a "safety-catch" linker for solid-phase peptide synthesis. nih.gov In this strategy, the linker is stable under standard synthesis conditions but can be activated for cleavage by a specific chemical transformation, such as oxidation of the sulfide (B99878) to a sulfone, which facilitates the release of the synthesized peptide under reductive acidolysis. nih.gov Similarly, this compound can be employed as a linker where the ester bond formed with the growing chain is susceptible to cleavage under specific conditions, often involving basic or acidic hydrolysis, to release the final product with a free carboxylic acid terminus.

Table 1: Functional Groups of this compound in Solid-Phase Synthesis

| Functional Group | Role in Solid-Phase Synthesis | Attachment/Cleavage Chemistry |

| Hydroxymethyl Group | Anchoring to the solid support (e.g., CPG) | Formation of an ether or ester bond with the support. |

| Carboxylic Acid Group | Point of attachment for the first monomer unit | Formation of an ester or amide bond with the first building block. |

| Phenoxy Ether Linkage | Part of the linker backbone, influences cleavage conditions | Cleavage of the ester bond between the linker and the synthesized molecule releases the product. |

Chemo-Enzymatic Approaches for Stereoselective Synthesis

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for producing enantiomerically pure compounds. While specific chemo-enzymatic routes for this compound are not extensively detailed in the literature, principles from related syntheses can be applied.

For instance, lipases are frequently used to catalyze esterification and transesterification reactions under mild conditions. researchgate.net A potential strategy for a stereoselective synthesis could involve the enzymatic resolution of a racemic ester of this compound. In this process, an enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester enantiomer from the hydrolyzed acid enantiomer.

Another approach is inspired by the chemo-enzymatic synthesis of other complex molecules, such as glutamate (B1630785) analogues and taxol derivatives. nih.govmedchemexpress.com These methods often use enzymes to introduce chirality or to perform specific transformations on a chemically synthesized scaffold. nih.govmedchemexpress.com A plausible chemo-enzymatic route could involve the synthesis of poly(3-hydroxypropionate) using lipase (B570770) in a solvent-free system, demonstrating the utility of enzymes for creating polymers from propionic acid derivatives. researchgate.netatlantis-press.com

Multi-Step Synthesis Pathways from Precursor Molecules

The construction of the this compound scaffold is typically achieved through multi-step chemical synthesis starting from readily available precursors. A common strategy involves the reaction of a phenol (B47542) with a three-carbon electrophile.

One general pathway starts with 4-hydroxybenzyl alcohol, where the phenolic hydroxyl group reacts with an acrylic acid ester via a Michael addition reaction. This is followed by hydrolysis of the ester to yield the final carboxylic acid. To prevent unwanted side reactions, the benzylic alcohol may require a protecting group during the initial reaction.

A similar approach is documented for the synthesis of related 3-(4-hydroxyphenyl)propionic acids. google.com A patented process describes the reaction of a protected p-hydroxybenzaldehyde with a glycolic acid derivative, followed by hydrolysis to a cinnamic acid derivative. Subsequent asymmetric hydrogenation of the double bond and deprotection yields the optically active phenylpropionic acid. google.com This highlights a robust pathway that could be adapted for this compound by starting with a precursor that already contains the hydroxymethyl group or can be easily converted to it.

Another relevant synthetic methodology involves the reaction of 4-aminophenol (B1666318) with acrylic acid, which yields N-(4-hydroxyphenyl)-β-alanine, a structural isomer of the target compound. nih.gov This demonstrates the feasibility of forming the propionic acid side chain by reacting a substituted phenol with an acrylate (B77674) synthon.

Derivatization and Analog Generation of this compound

The chemical modification of this compound is crucial for tuning its properties and for exploring its potential in various applications through the generation of diverse chemical libraries.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of this compound is a prime site for derivatization to form esters and amides. These derivatives are often synthesized to improve physicochemical properties or to serve as prodrugs.

Ester Synthesis: Esters are typically prepared through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, for more sensitive substrates, the carboxylic acid can be activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) before reaction with the alcohol. rsc.org Patents describe the synthesis of various propionic acid esters using conventional esterification or transesterification techniques. google.com For example, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate can be transesterified with diols in the presence of a catalyst like lithium amide. google.com

Amide Synthesis: Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction usually requires the activation of the carboxyl group, commonly achieved using coupling reagents such as DCC or by converting the acid to a more reactive intermediate like an acid chloride or an activated ester. nih.gov A study on related propanoic acids demonstrated the synthesis of N-alkyl-amides and methyl-2-[(propanoyl)amino]alkanoates from the corresponding acid or hydrazide via DCC and azide (B81097) coupling methods. rsc.org Furthermore, hydrazinolysis of an ester derivative can yield a hydrazide, which is a versatile intermediate for creating further derivatives like hydrazones. nih.gov

Table 2: Common Methods for Ester and Amide Synthesis

| Derivative | Reagents | Method |

| Esters | Alcohol, Acid Catalyst | Fischer Esterification |

| Alcohol, DCC | DCC Coupling | |

| Methyl Ester, Diol, Base Catalyst | Transesterification google.com | |

| Amides | Amine, DCC | DCC Coupling rsc.org |

| Thionyl Chloride, then Amine | Acid Chloride Method | |

| Hydrazine, then Aldehyde/Ketone | Hydrazide/Hydrazone Formation nih.gov |

Introduction of Aromatic and Heterocyclic Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. researchgate.net This involves systematically modifying the chemical structure and assessing the impact of these changes on its properties. For this compound, SAR studies would involve introducing various substituents onto the aromatic ring or modifying the side chains.

The goal is to establish a correlation between specific structural features and biological function. nih.gov For example, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives bearing diverse substituents, including heterocyclic moieties, was synthesized to explore their antimicrobial potential. nih.govresearchgate.net The results showed that hydrazones containing heterocyclic substituents displayed the most potent and broad-spectrum activity. researchgate.net

Synthesis of such analogs can be achieved in several ways:

Starting from Substituted Precursors: Utilizing substituted 4-hydroxybenzyl alcohols or substituted phenols in the initial multi-step synthesis.

Modification of the Final Molecule: Performing chemical transformations on the this compound scaffold itself, such as electrophilic aromatic substitution to add groups to the phenyl ring.

Derivatization of Functional Groups: The hydroxymethyl and carboxylic acid groups can be converted into a wide range of other functionalities, which can then be used to attach various aromatic and heterocyclic rings. For instance, the hydrazide derivative can be condensed with various aromatic or heterocyclic aldehydes to produce a series of hydrazones for SAR evaluation. nih.gov

These systematic modifications allow researchers to map the pharmacophore and optimize features like potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Strategies for Modifying the Propionic Acid Chain

The propionic acid chain of this compound presents a key site for structural modifications. These transformations are crucial for creating derivatives with altered physicochemical properties. The primary focus of these modifications is the carboxylic acid functional group, which can undergo several common reactions.

Esterification is a fundamental strategy used to convert the carboxylic acid into an ester. This reaction typically involves treating the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, reacting this compound with methanol (B129727) would yield its methyl ester. This modification is often employed to increase the lipophilicity of the molecule.

Amidation offers another route for modification by converting the carboxylic acid to an amide. This is usually a two-step process where the carboxylic acid is first "activated," often by using a coupling agent like dicyclohexylcarbodiimide (DCC), and then reacted with a desired amine. This method allows for the introduction of a wide variety of substituents, depending on the chosen amine, leading to a diverse library of amide derivatives.

Reduction of the carboxylic acid provides a pathway to a diol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can transform the carboxylic acid group into a primary alcohol, resulting in 3-(4-hydroxymethylphenoxy)propan-1-ol. This creates a new molecule with two distinct hydroxyl groups available for further selective chemical reactions.

A summary of these primary modification strategies is presented below.

| Reaction Type | Reagents | Functional Group Transformation | Product Class |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid → Ester | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Carboxylic Acid → Amide | Amide |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Carboxylic Acid → Alcohol | Diol |

Reaction Mechanisms and Optimization for this compound Synthesis

The most common academic synthesis of this compound is achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, 4-hydroxybenzyl alcohol is treated with a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking a 3-halopropionate, such as ethyl 3-bromopropionate. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid product.

The mechanism begins with the deprotonation of the phenolic hydroxyl group on 4-hydroxybenzyl alcohol. The resulting phenoxide ion then attacks the carbon atom bearing the halogen on the propionate (B1217596) molecule, displacing the halide ion in a classic Sₙ2 reaction and forming a new carbon-oxygen ether bond.

Catalyst Systems and Reaction Condition Optimization

Optimizing the synthesis of this compound hinges on the careful selection of the base, solvent, and temperature. These conditions are critical for maximizing reaction efficiency and minimizing the formation of byproducts.

The choice of base is crucial for the initial deprotonation step. Strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) can be used. The selection depends on the reactivity of the specific 3-halopropionate used.

Solvent choice plays a significant role in the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often preferred because they effectively solvate the cation of the phenoxide salt, which in turn makes the phenoxide anion more available for reaction.

Phase-transfer catalysts (PTCs) , like tetrabutylammonium (B224687) bromide, can be employed to improve reaction rates, especially in two-phase systems. These catalysts facilitate the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase where the reaction occurs, often allowing for milder conditions.

Optimization involves balancing these factors to achieve the highest possible conversion of starting materials to the desired ether.

Yield Enhancement and Purity Considerations in Academic Synthesis

In an academic laboratory setting, achieving a high yield and ensuring the purity of the final product are paramount. To enhance the yield, an excess of one reactant, typically the less expensive 3-halopropionate, can be used to drive the reaction to completion.

Purification of the crude product is a critical final step. Common impurities can include unreacted 4-hydroxybenzyl alcohol and side-products from the reaction. The primary methods for purification are recrystallization and column chromatography.

Recrystallization : This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent.

Column Chromatography : This method separates compounds based on their differential adsorption onto a solid stationary phase, allowing for the isolation of the pure product from unreacted starting materials and byproducts.

The following table presents an example of reaction conditions found in academic literature for a related synthesis, highlighting the variables that are typically optimized. chemicalbook.com

| Parameter | Condition | Purpose | Reference |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonation of phenol | chemicalbook.com |

| Solvent | N,N-Dimethylformamide (DMF) | Solubilize reactants | chemicalbook.com |

| Reactant | Methyl Iodide | Alkylating agent | chemicalbook.com |

| Temperature | 0 - 20 °C | Control reaction rate | chemicalbook.com |

| Reaction Time | 3.5 hours | Allow reaction to complete | chemicalbook.com |

| Yield | 95.9% (for methyl ester) | Maximize product formation | chemicalbook.com |

Biological and Pharmacological Investigations of 3 4 Hydroxymethylphenoxy Propionic Acid and Its Derivatives

Mechanistic Insights into Biological Activities

Recent studies have begun to unravel the mechanisms through which 3-(4-Hydroxymethylphenoxy)propionic acid and its related compounds exert their biological effects. These investigations highlight interactions with key molecular targets and the modulation of critical cellular pathways.

Interaction with Biological Systems and Potential Molecular Targets

This compound, a derivative of 3-hydroxyphenyl propionic acid, and its related compounds have demonstrated interactions with several biological systems. One of the key areas of interaction is with pathways related to oxidative stress. For instance, a derivative, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to modulate the expression of antioxidant enzymes. nih.gov In studies on the soleus muscle, high doses of HMPA increased the expression of Sod1, an enzyme that converts superoxide (B77818) radicals into hydrogen peroxide, while suppressing the expression of Nqo1, a phase II detoxifying enzyme. nih.gov This suggests a selective modulation of the antioxidant defense system.

Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising scaffolds for antimicrobial agents. nih.gov These compounds exhibit structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. nih.gov The broad-spectrum activity suggests that these derivatives may interact with multiple essential pathways in microbial cells. nih.gov

In the context of cancer research, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potential as anticancer candidates. mdpi.comresearchgate.net Their mechanism is thought to involve the modulation of oxidative stress, a critical factor in cancer development and response to therapy. mdpi.comresearchgate.net The 4-hydroxyphenyl moiety is considered a promising pharmacophore for developing anticancer compounds with antioxidant properties. researchgate.net

Role in Modulating Specific Biological Pathways (e.g., cellular metabolism)

The influence of these compounds on cellular metabolism is a significant aspect of their biological activity. 3-(4-hydroxyphenyl)propionic acid (HPPA), a major microbial metabolite of procyanidin (B600670) A2, has been shown to play a role in regulating cellular lipid metabolism. rsc.orgnih.gov It inhibits the transformation of macrophages into foam cells, a key event in the development of atherosclerosis. rsc.orgnih.gov HPPA achieves this by promoting cholesterol efflux from macrophages through the upregulation of ABCA1 and SR-B1 mRNA expression. rsc.orgnih.gov It also lowers the expression of CD36, a scavenger receptor for oxidized low-density lipoprotein (ox-LDL). rsc.orgnih.gov

Similarly, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been found to improve hepatic lipid metabolism. nih.govresearchgate.net It is suggested to exert its effects by activating the GPR41 receptor, which in turn stimulates the lipid catabolism pathway. researchgate.net In animal models, HMPA administration has been linked to the inhibition of muscular lipid metabolism and protein catabolism. nih.gov Furthermore, HMPA may promote the formation of fast-twitch muscle fibers by activating the IGF-1 pathway and improve mitochondrial biogenesis through the Sirt1 and Nrf1 pathways. nih.gov

Pharmacological Studies of this compound Derivatives

The pharmacological potential of this compound derivatives has been explored through various in vitro and in vivo studies, demonstrating their efficacy in different disease models.

In Vitro Pharmacological Characterization in Cellular Models

In vitro studies have provided valuable insights into the pharmacological effects of these compounds at the cellular level. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been screened against a variety of pathogenic bacterial and fungal organisms in vitro. nih.gov These screenings revealed that certain derivatives, particularly hydrazones with heterocyclic substituents, possess potent and broad-spectrum antimicrobial activity. nih.gov

In the realm of cancer research, in vitro assays have demonstrated the ability of specific 3-((4-hydroxyphenyl)amino)propanoic acid derivatives to reduce the viability of A549 lung cancer cells and inhibit their migration. mdpi.comresearchgate.net Notably, these compounds exhibited favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells. mdpi.comresearchgate.net

The table below summarizes the in vitro antimicrobial activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Hydrazones 14–16 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1–8 |

| Hydrazones 14–16 | Vancomycin-resistant Enterococcus faecalis | 0.5–2 |

| Hydrazones 14–16 | Gram-negative pathogens | 8–64 |

| Hydrazones 14–16 | Drug-resistant Candida species | 8–64 |

| Hydrazones 14–16 | Candida auris | 0.5–64 |

Data sourced from a study on the synthesis and antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov

In Vivo Studies and Systemic Effects

In vivo studies in animal models have further elucidated the systemic effects of these compounds. Oral administration of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) to mice resulted in enhanced grip strength and a reduction in blood urea (B33335) nitrogen levels, indicating an effect on muscle function and protein metabolism. nih.govnih.gov Pharmacokinetic studies in rats have shown that orally administered HMPA is rapidly metabolized and distributed to various organs, including the kidneys, liver, heart, and muscle. elsevierpure.comnih.gov

Studies on mice fed a high-fat diet have shown that 3-(3-hydroxyphenyl)propanoic acid and 3-(4-hydroxyphenyl)propanoic acid can improve serum levels of triglycerides, total cholesterol, HDL and LDL cholesterol, and free fatty acids. researchgate.net Specifically, 3-(4-hydroxyphenyl)propanoic acid was also found to reduce subcutaneous and epididymal fat, as well as blood glucose levels. researchgate.net

Assessment of Efficacy in Relevant Disease Models

The efficacy of these compounds has been assessed in various disease models. In a model of atherosclerosis, 3-(4-hydroxyphenyl)propionic acid (HPPA) demonstrated the ability to suppress the formation of macrophage-derived foam cells, a critical early event in the disease process. rsc.orgnih.gov This suggests a potential protective role against the development of atherosclerosis.

In models of exercise-induced stress, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has shown promise in mitigating oxidative stress and improving muscle adaptation. nih.gov Furthermore, in a high-fat diet-induced obesity model, HMPA supplementation was shown to have metabolic benefits, including improvements in hepatic steatosis. researchgate.net

The table below presents a summary of the effects of 3-(4-hydroxyphenyl)propanoic acid derivatives in various disease models.

| Compound | Disease Model | Key Findings |

| 3-(4-hydroxyphenyl)propionic acid (HPPA) | Atherosclerosis (in vitro) | Suppressed macrophage foam cell formation. rsc.orgnih.gov |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Exercise-induced oxidative stress (in vivo) | Reduced oxidative stress and enhanced antioxidant capacity. nih.gov |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | High-fat diet-induced obesity (in vivo) | Improved hepatic lipid metabolism and reduced hepatic steatosis. researchgate.net |

| 3-(3-hydroxyphenyl)propanoic acid and 3-(4-hydroxyphenyl)propanoic acid | High-fat diet-induced dyslipidemia (in vivo) | Improved serum lipid profiles. researchgate.net |

Structure-Activity Relationships (SAR) and Structure-Efficacy Relationships (SER)

The exploration of the relationship between the chemical structure of this compound and its derivatives and their resulting biological activities is crucial for the design of more potent and selective therapeutic agents.

Elucidating Key Structural Features for Desired Biological Outcomes

The molecular architecture of this compound and its analogs plays a pivotal role in their interaction with biological targets. The hydroxymethyl group, in particular, enhances both reactivity and solubility, which is a significant factor in drug development and formulation. chemimpex.com This functional group, along with the propionic acid moiety and the phenoxy linker, provides a versatile scaffold that can be modified to fine-tune biological activity. chemimpex.commdpi.com

Structure-activity relationship (SAR) studies on related arylpropionic acid derivatives have highlighted the importance of several structural features. orientjchem.org For instance, modifications to the propionic acid chain and the adjacent phenyl ring can significantly impact the compound's half-life and efficacy. orientjchem.org The introduction of various substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins. nih.govresearchgate.net

In the context of antimicrobial activity, derivatives of 3-((4-hydroxyphenyl)amino)propionic acid have demonstrated that the incorporation of different substituents is key to their potency. mdpi.com For example, the addition of a 4-NO2 group to the phenyl ring resulted in enhanced activity against certain bacterial strains. mdpi.com Furthermore, the inclusion of heterocyclic substituents in hydrazone-based derivatives significantly broadened their antimicrobial spectrum. mdpi.com The synthetic flexibility of this scaffold allows for the introduction of various heterocyclic structures like imidazoles and pyridines, which can be tailored to optimize biological specificity. mdpi.com

The following table summarizes the impact of key structural modifications on the biological activity of this compound derivatives and related compounds.

| Structural Modification | Observed Effect on Biological Activity | Reference |

| Hydroxymethyl group | Enhances reactivity and solubility. | chemimpex.com |

| Propionic acid chain modification | Impacts compound half-life and efficacy. | orientjchem.org |

| Phenyl ring substitution | Modulates electronic and steric properties, influencing target binding. | nih.govresearchgate.net |

| 4-NO2 substitution on phenyl ring | Enhanced antimicrobial activity against specific bacterial strains. | mdpi.com |

| Incorporation of heterocyclic substituents | Broadened antimicrobial spectrum. | mdpi.com |

Impact of Stereochemistry on Activity and Selectivity

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound effect on its biological activity and selectivity. For chiral molecules like many derivatives of propionic acid, the different enantiomers (mirror-image isomers) often exhibit distinct pharmacological profiles.

While specific studies on the stereochemistry of this compound itself are not prevalent in the provided results, research on related compounds underscores the importance of this aspect. For instance, in the biosynthesis of R-2-(4-hydroxyphenoxy)propionic acid, a valuable intermediate for herbicides, the specific R-enantiomer is the desired product, highlighting the stereoselectivity of the biological process involved. nih.gov

In the broader class of arylpropionic acids, to which this compound belongs, stereochemistry is a well-established determinant of activity. For many non-steroidal anti-inflammatory drugs (NSAIDs) of this class, one enantiomer is significantly more active than the other. This is often due to the stereospecific nature of their interaction with target enzymes like cyclooxygenases.

The synthesis of diastereomeric β-hydroxy-β-aryl propanoic acids has shown that different stereoisomers can possess varying levels of anti-inflammatory activity. orientjchem.org This demonstrates that the three-dimensional structure of the molecule is critical for its interaction with the biological target, and even subtle changes in stereochemistry can lead to significant differences in efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. srmist.edu.in These models can predict the activity of new, unsynthesized analogs and guide the design of more potent molecules. srmist.edu.in

For derivatives of arylpropionic acids, QSAR studies have been instrumental in understanding the physicochemical properties that govern their biological effects. orientjchem.org Parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric factors (Taft's constants) are commonly used to build QSAR models. srmist.edu.in

In the context of related compounds, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. mdpi.comfrontiersin.org These methods generate 3D contour maps that visualize the regions around a molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. nih.govmdpi.comresearchgate.net

For example, a CoMFA study on threo-methylphenidate analogs indicated that the 2' position of the phenyl ring is sensitive to steric bulk, while electron-withdrawing groups at the 3' or 4' positions enhance binding affinity. nih.gov Such insights are invaluable for the rational design of new derivatives with improved pharmacological profiles. QSAR models for aryloxypropanolamine compounds have also demonstrated a correlation between steric, electrostatic, hydrophobic, and hydrogen-bonding properties and their biological activity. mdpi.com

The table below outlines the key parameters and findings from representative QSAR studies on related compound classes.

| QSAR Model/Technique | Key Parameters | Significant Findings | Reference |

| 2D-QSAR | Lipophilicity (logP), Electronic (Hammett constants), Steric (Taft's constants) | Phenyl ring substitution is a major determinant of binding affinity. | nih.govsrmist.edu.in |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | Identification of favorable and unfavorable regions for substitution on the molecular scaffold. | nih.govmdpi.comfrontiersin.orgresearchgate.net |

| CoMFA on threo-methylphenidate analogs | Steric and electrostatic fields | 2' position of the phenyl ring is sensitive to steric bulk; electron-withdrawing groups at 3' or 4' positions enhance affinity. | nih.gov |

| QSAR on aryloxypropanolamines | Steric, electrostatic, hydrophobic, H-bond properties | Equilibrium among these properties is crucial for biological activity. | mdpi.com |

Metabolism and Pharmacokinetics of this compound in Biological Systems

The study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to understanding its therapeutic potential.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

While specific ADME data for this compound is not detailed in the search results, studies on structurally similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), provide valuable insights. Orally administered HMPA in rats is rapidly absorbed, with maximum blood concentrations of the parent compound and its conjugates reached within 15 minutes. elsevierpure.comnih.govbohrium.comresearchgate.net This suggests that compounds with a similar phenylpropionic acid backbone can be readily absorbed from the gastrointestinal tract.

Following absorption, HMPA and its metabolites are widely distributed throughout the body, with the highest concentrations found in the kidneys and liver, followed by the thoracic aorta, heart, soleus muscle, and lungs. elsevierpure.comnih.gov This broad tissue distribution indicates that the compound and its derivatives can reach various potential sites of action. The primary route of excretion for HMPA is reported to be through the urine. researchgate.net

Machine learning models for predicting ADME properties have been developed for various drug classes. mdpi.com These models analyze physicochemical properties to forecast parameters like human intestinal absorption (HIA), plasma protein binding (PPB), and volume of distribution (VDss). mdpi.com Such in silico tools can be applied to predict the pharmacokinetic profile of this compound and its derivatives.

Identification of Metabolites and Their Biological Contributions

Metabolism in the body, particularly by the gut microbiota and liver enzymes, can significantly alter the structure and biological activity of ingested compounds. mdpi.comnih.gov Phenolic compounds, in particular, undergo extensive metabolism.

For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a known metabolite of dietary polyphenols like ferulic acid and chlorogenic acid, formed by the action of gut microbiota. mdpi.comnih.govmdpi.com Upon absorption, HMPA is further metabolized in the body, primarily through sulfation and glucuronidation, to form sulfated HMPA and glucuronidated HMPA. elsevierpure.comnih.govbohrium.comresearchgate.net These conjugated metabolites are found in the bloodstream alongside the parent compound. elsevierpure.comnih.govbohrium.comresearchgate.net

The following table summarizes the identified metabolites of the related compound HMPA and their known biological relevance.

| Parent Compound | Metabolite | Metabolic Process | Biological Contribution | Reference |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Sulfated HMPA | Sulfation | Found in bloodstream, contributes to overall exposure. | elsevierpure.comnih.govbohrium.comresearchgate.net |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Glucuronidated HMPA | Glucuronidation | Found in bloodstream, contributes to overall exposure. | elsevierpure.comnih.govbohrium.comresearchgate.net |

| Procyanidin A2 | 3-(4-hydroxyphenyl)propionic acid | Gut microbiota metabolism | Similar activity to the parent compound in suppressing macrophage foam cell formation. | rsc.org |

Influence of Gut Microbiota on Metabolism of Related Compounds

The gut microbiome plays a crucial role in the biotransformation of various xenobiotics, including compounds structurally related to this compound. The metabolism of dietary polyphenols by gut microbiota, for instance, often involves the formation of phenylpropionic acid derivatives. mdpi.com Flavonoids can be metabolized by gut bacteria into compounds like 3-(3-hydroxyphenyl)propionic acid and 3-(4-hydroxyphenyl)propionic acid. mdpi.com Furthermore, L-phenylalanine is metabolized by gut bacteria first to trans-cinnamic acid and then to 3-phenylpropionic acid (PPA). nih.gov Once absorbed, PPA can undergo further metabolism in the host. nih.gov

Research into aryloxyphenoxypropionate (AOPP) herbicides, which share a core chemical structure, provides significant insight into microbial metabolic pathways. nih.govresearchgate.net Microbial catabolism is considered a primary method for the degradation of these compounds in the environment. nih.govresearchgate.net Studies have identified various bacterial strains capable of breaking down these complex molecules. For example, Corynebacterium sp. Z-1 has been shown to degrade multiple AOPP herbicides, including quizalofop-p-ethyl (B1662796) and fenoxaprop-p-ethyl. nih.govacs.org The initial and critical step in this degradation is the cleavage of the ester bond by microbial esterases, which transforms the herbicide ester into its corresponding acid form. nih.govacs.org This process highlights a key mechanism by which gut microbiota can modify phenoxypropionic acid structures, potentially altering their biological activity and bioavailability.

Biological Applications and Therapeutic Potential

The core structure of this compound serves as a scaffold for developing a wide range of biologically active derivatives. Researchers have modified this basic structure to explore and enhance various therapeutic properties.

Derivatives of phenoxyalkanoic and propionic acids have been investigated for their potential to combat inflammation and pain. A study on 3-benzoyl-propionic acid demonstrated significant anti-inflammatory activity in an in vivo air pouch model, where it caused a marked reduction in cell migration and levels of nitric oxide and prostaglandin (B15479496) E2 (PGE2). researchgate.netperiodikos.com.br The same compound also exhibited analgesic effects by reducing abdominal writhing in acetic acid-induced pain models and diminishing pain responses in both the neurogenic and inflammatory phases of the formalin test. researchgate.netperiodikos.com.br

Similarly, research into a series of phenoxyalkanoic acid derivatives identified specific structural features that confer anti-inflammatory and analgesic activities. nih.gov Another related compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, has shown notable local analgesic and anti-inflammatory effects following oral administration in mouse models. nih.gov These findings underscore the potential of modifying the propionic acid structure to develop new nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Table 1: Anti-inflammatory and Analgesic Activity of Propionic Acid Derivatives

| Compound | Test Model | Observed Effect | Reference(s) |

|---|---|---|---|

| 3-Benzoyl-propionic acid | Acetic acid-induced writhing (mouse) | Reduced number of writhes | researchgate.net, periodikos.com.br |

| 3-Benzoyl-propionic acid | Formalin test (mouse) | Reduced paw licking time in both phases | researchgate.net, periodikos.com.br |

| 3-Benzoyl-propionic acid | Carrageenan air pouch (rat) | Reduced cell migration, NO, and PGE2 levels | researchgate.net, periodikos.com.br |

| 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Acetic acid-induced writhing (mouse) | Inhibition of acetic acid-induced pain | nih.gov |

The phenoxypropionic acid scaffold has been a fertile ground for the development of novel anticancer agents. A prominent example is 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (known as XK469), which has demonstrated broad and high activity against solid tumors. acs.orgnih.govnih.gov Structure-activity relationship studies revealed that a halogen substituent at the 7-position of the quinoxaline (B1680401) ring was crucial for its potent antitumor effects. acs.orgnih.gov Modifications to other parts of the molecule, such as the connector linkage or the carboxylic acid group, often led to a significant loss of activity. acs.orgnih.gov

Other research has focused on different modifications to generate anticancer and antioxidant candidates. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and evaluated, with several compounds showing the ability to reduce the viability and suppress the migration of A549 lung cancer cells. mdpi.com Compound 20 from this series, featuring a 2-furyl substituent, was identified as a promising candidate with both potent antioxidant and anticancer properties. mdpi.com Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested. nih.gov One compound, 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as the most active against the U-87 glioblastoma cell line. nih.gov Many of these derivatives exert their effects by inducing apoptosis, causing cell cycle arrest, and modulating various signaling pathways. nih.gov

Table 2: Selected Anticancer and Antioxidant Phenoxypropionic Acid Derivatives

| Derivative Class | Key Compound Example | Finding | Reference(s) |

|---|---|---|---|

| Quinoxalinyl-phenoxypropionic Acids | 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) | Highly active against solid tumors. | acs.org, nih.gov, nih.gov |

| (4-Hydroxyphenyl)aminopropanoic Acids | Compound 20 (with 2-furyl substituent) | Reduced A549 lung cancer cell viability by 50% and showed potent antioxidant activity. | mdpi.com |

| (4-Methoxyphenyl)aminopropanehydrazides | 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Most active compound against U-87 glioblastoma cell line. | nih.gov |

| (4-Methoxyphenyl)aminopropanehydrazides | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Antioxidant activity ~1.4 times higher than ascorbic acid. | nih.gov |

Derivatives of phenoxypropionic acid have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of lipid and glucose metabolism. nih.govmdpi.com PPARs, particularly PPARα and PPARβ/δ, are highly expressed in tissues with high fatty acid catabolism rates, such as skeletal and cardiac muscle. nih.gov

The role of phenoxypropionic acid derivatives as PPAR agonists also extends to their potential in cardiovascular health. nih.gov PPARs are key transcriptional factors that regulate genes involved in lipid metabolism, inflammation, and energy homeostasis, all of which are critical in the context of cardiovascular disease. mdpi.com

Activation of PPARα, PPARγ, and PPARδ has demonstrated vasoprotective effects in various animal studies, including the inhibition of vascular inflammation, oxidative stress, and the development of atherosclerosis. nih.gov Fibrates, a class of drugs structurally related to these compounds, are PPARα activators used to lower triglycerides and raise high-density lipoprotein (HDL). nih.govnih.gov Bezafibrate, another related compound, acts as a pan-agonist, activating all three PPAR subtypes and has the potential to improve insulin (B600854) sensitization via PPARγ activation. nih.gov While the therapeutic application of some PPAR agonists has been met with challenges, their foundational role in metabolic and vascular biology makes their derivatives, including those of phenoxypropionic acid, important subjects of ongoing cardiovascular research. nih.govnih.gov

Research has also explored the antimicrobial potential of phenoxypropionic acid derivatives and related phenolic compounds. Phenolic acids and their derivatives are known to possess antimicrobial qualities, contributing to plant defense mechanisms against bacteria and fungi. frontiersin.org Studies have shown that extracts from plants like Eucalyptus, which are rich in phenolic compounds, exhibit strong antibacterial activity against a range of pathogens. nih.gov

More specifically, certain derivatives have demonstrated targeted antifungal activity. For instance, phenazine-1-carboxylic acid (PCA), a phenazine (B1670421) derivative, has been shown to be effective against the plant pathogenic fungus Fusarium oxysporum. nih.gov This highlights that the core phenoxy structure can be part of more complex heterocyclic systems that possess potent antimicrobial effects. The investigation into these derivatives could lead to the development of new agents to combat microbial infections. nih.gov

Advanced Analytical Methodologies for 3 4 Hydroxymethylphenoxy Propionic Acid

Chromatographic Techniques for Analysis

Chromatography stands as a cornerstone for the separation and quantification of 3-(4-Hydroxymethylphenoxy)propionic acid from complex matrices. The selection of a specific chromatographic technique is contingent on the analytical objective, whether it be routine purity assessment or detailed structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic carboxylic acids due to its versatility and high resolution. nih.gov A common approach for this compound involves reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

Method development typically begins with the selection of a suitable stationary phase, most often a C18 column, which provides excellent retention for aromatic compounds. The mobile phase is a critical parameter that is optimized to achieve efficient separation. A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is frequently employed. nih.govnih.gov The pH of the aqueous phase is controlled to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. nih.gov UV detection is commonly used, with the wavelength set to a maximum absorbance of the phenyl ring, often around 225 nm or 275 nm. nih.gov

Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. pensoft.net Validation encompasses several key parameters, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). pensoft.netmdpi.com

Interactive Data Table: Representative HPLC Method Validation Parameters

| Parameter | Specification | Typical Value |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |

| - Intermediate Precision (Inter-day) | ≤ 3.0% | < 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

Note: The values presented in this table are representative and based on validated methods for structurally similar aromatic propionic acids. pensoft.netmdpi.com The LOD and LOQ can be calculated from the slope of the calibration curve and the standard deviation of the response. sepscience.com

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound is a polar molecule with low volatility due to its carboxylic acid and hydroxyl functional groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govunina.it

The most common derivatization method for compounds containing active hydrogens is silylation. unina.it Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons of the carboxylic acid and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process reduces the polarity and increases the volatility of the analyte.

The resulting TMS derivative of this compound can then be analyzed by GC-MS. The separation is typically performed on a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase (e.g., HP-5MS). unina.it The GC is coupled to a mass spectrometer, which serves as a highly sensitive and selective detector, providing both quantitative data and structural information based on the fragmentation pattern of the derivatized molecule. researchgate.net

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and determination of ionic species. nih.gov It is particularly well-suited for the analysis of organic acids, including this compound, in aqueous samples. nih.gov

Several IC modes can be employed for carboxylic acid analysis, including ion-exchange chromatography (IEC), ion-exclusion chromatography (IEC), and ion-pair chromatography (IPC). nih.govmdpi.com In anion-exchange chromatography, a column with a positively charged stationary phase is used to retain the anionic carboxylate form of the acid. Elution is typically achieved using an aqueous solution of a salt, such as sodium carbonate and sodium bicarbonate. pensoft.net

A key component of many IC systems is a suppressor device, which is placed after the analytical column and before the conductivity detector. pensoft.net The suppressor reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to improved sensitivity and lower background noise. pensoft.net IC offers the advantage of being able to simultaneously analyze a range of organic acids and inorganic anions in a single run. thermofisher.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the unambiguous structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity (splitting pattern) of each signal provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. For this compound, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the two methylene groups of the propionic acid side chain, and the acidic proton of the carboxylic acid. The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. Based on data from similar compounds like 3-(4-hydroxyphenyl)propionic acid, the expected chemical shifts can be predicted. bmrb.iospectrabase.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12.1 (s, 1H) | ~173.5 |

| Aromatic C-H (ortho to -OCH₂-) | ~6.9 (d, 2H) | ~114.5 |

| Aromatic C-H (ortho to -CH₂OH) | ~7.2 (d, 2H) | ~128.0 |

| Aromatic C (ipso to -OCH₂-) | - | ~157.0 |

| Aromatic C (ipso to -CH₂OH) | - | ~135.0 |

| Hydroxymethyl (-CH₂OH) | ~4.5 (s, 2H) | ~62.0 |

| Hydroxymethyl (-OH) | ~5.1 (t, 1H) | - |

| Methylene (-OCH₂CH₂ -) | ~4.0 (t, 2H) | ~65.0 |

| Methylene (-CH₂ COOH) | ~2.7 (t, 2H) | ~34.0 |

Note: These are predicted values based on the analysis of structurally similar compounds. bmrb.iochemicalbook.comchemicalbook.comchemicalbook.com Actual chemical shifts may vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet.

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electron ionization (EI) is a common technique that would lead to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak would confirm the molecular weight of the compound (196.19 g/mol ). The fragmentation pattern provides a fingerprint that can be used for structural elucidation. Key fragmentation pathways for this compound would likely involve:

Loss of a water molecule (-18 Da) from the hydroxymethyl group.

Loss of the carboxyl group (-45 Da) as a COOH radical.

Alpha-cleavage of the propionic acid side chain, leading to the formation of a stable benzylic-type cation.

McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen from the side chain to the carbonyl oxygen, followed by cleavage.

Interactive Data Table: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description of Loss |

| 196 | [C₁₀H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 178 | [C₁₀H₁₀O₃]⁺ | Loss of H₂O |

| 151 | [C₉H₁₁O₂]⁺ | Loss of COOH |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the ether linkage with charge retention on the hydroxymethylphenoxy moiety |

| 107 | [C₇H₇O]⁺ | Benzylic cation from cleavage of the propionic acid chain |

Note: The fragmentation pattern is predicted based on established fragmentation rules for similar aromatic carboxylic acids and ethers. docbrown.infonist.gov

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound, leveraging the interaction of its chromophoric groups with ultraviolet and visible light. The primary chromophore in the molecule is the substituted benzene ring. The presence of the hydroxylmethyl and propionic acid groups as substituents on the phenoxy ring influences the position and intensity of the UV absorption bands.

Quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To determine the concentration of this compound in a sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

In addition to direct UV absorbance, this compound's relatives, like 3-(4-hydroxyphenyl)propionic acid (HPPA), are used as fluorogenic substrates in enzyme-linked immunosorbent assays (ELISAs). bioanalysis-zone.com This suggests that fluorescence spectroscopy, a related technique, could also be a highly sensitive method for quantification.

Table 1: Key Parameters for UV-Visible Spectroscopic Analysis

| Parameter | Description | Typical Value/Range for Phenolic Acids |

|---|---|---|

| Wavelength of Max. Absorbance (λmax) | The wavelength at which the compound shows the strongest absorbance. | ~270-300 nm (dependent on substitution and solvent) |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λmax. | 1,000 - 10,000 L·mol⁻¹·cm⁻¹ |

| Solvent | The liquid used to dissolve the sample for analysis. | Ethanol (B145695), Methanol, Water, Buffer solutions |

| Concentration Range | The range over which the Beer-Lambert law is linear and applicable. | Typically in the µg/mL to mg/mL range |

Near-Infrared (NIR) Spectroscopy for Process Monitoring

Near-Infrared (NIR) spectroscopy is a non-destructive, rapid analytical technique well-suited for real-time, in-line process monitoring in the manufacturing of fine chemicals and pharmaceuticals. nih.govnih.gov This method can be applied to monitor critical process parameters and quality attributes during the synthesis or purification of this compound.

NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approximately 780 to 2500 nm). The absorption bands in this region correspond to overtones and combination bands of fundamental molecular vibrations, such as C-H, O-H, and N-H bonds. researchgate.net For this compound, characteristic NIR absorptions would arise from the aromatic C-H, the alcoholic O-H (hydroxymethyl group), and the carboxylic acid O-H and C-H groups. researchgate.netacs.org

As a Process Analytical Technology (PAT) tool, an NIR probe can be directly immersed into a reactor or a process stream. nih.gov This allows for the continuous collection of spectra, which can be correlated with key process variables like reactant concentration, product formation, and the presence of intermediates or impurities. nih.govmdpi.com By developing multivariate calibration models, such as Partial Least Squares (PLS) regression, the NIR spectral data can be used to predict these attributes in real-time without the need for manual sampling and offline analysis. nih.gov This approach enhances process understanding, ensures consistent product quality, and can improve process efficiency and control. researchgate.netmdpi.com

Table 2: Application of NIR Spectroscopy for Process Monitoring

| Monitored Attribute | NIR Spectral Region (Approximate) | Method | Benefit |

|---|---|---|---|

| Reactant Consumption | Correlated to specific C-H, O-H bands of starting materials. | In-line probe with PLS modeling. | Real-time reaction endpoint determination. |

| Product Concentration | Correlated to aromatic C-H, alcoholic O-H, and carboxylic acid bands. | In-line or at-line analysis. | Ensures consistent yield and quality. nih.gov |

| Solvent/Moisture Content | Strong O-H bands for water. | In-line probe. | Control of crystallization or drying processes. mdpi.com |

| Physical Properties | Changes in light scattering due to particle size. | In-line probe. | Monitoring of crystallization processes. |

Other Advanced Analytical Approaches

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer high sensitivity and selectivity for the detection and quantification of electroactive compounds like this compound. The phenolic hydroxyl group and the benzene ring are susceptible to oxidation, making the compound suitable for analysis by techniques such as voltammetry and amperometry. researchgate.net

In a typical voltammetric analysis, a voltage is applied to a working electrode immersed in a solution of the analyte, and the resulting current is measured. The potential at which the compound is oxidized provides qualitative information, while the magnitude of the current is proportional to its concentration. Techniques like Cyclic Voltammetry (CV) can be used to study the redox behavior, while more sensitive methods like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often employed for quantitative analysis due to their ability to discriminate against background currents, resulting in lower detection limits.

Research on structurally similar compounds provides insight into the expected electrochemical behavior. For example, 3-(4-hydroxyphenyl)propionic acid (p-HPPA) has been used as an electron-donating compound in the development of potentiometric immunosensors. researchgate.net Furthermore, electrochemical methods have been developed for the detection of 4-hydroxyphenylacetic acid (4-HPA), a related biomarker, using enzyme-based biosensors where the analyte modulates the enzyme's activity, which is then measured electrochemically. nih.gov This approach, often involving amperometric detection of hydrogen peroxide at a Prussian Blue-coated electrode, demonstrates the high sensitivity achievable. nih.gov A similar biosensor strategy could potentially be developed for this compound.

Table 3: Electrochemical Analysis Techniques

| Technique | Principle | Application for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions to probe the redox reactions. | Characterization of oxidation potential and electrochemical reversibility. |

| Differential Pulse Voltammetry (DPV) | Pulses of potential are superimposed on a linear voltage ramp to enhance sensitivity. | Quantitative analysis with low detection limits. |

| Amperometry | A constant potential is applied, and the current is measured over time. | Highly sensitive quantification, often used as the detection method in biosensors. rsc.org |

| Potentiometry | The potential difference between two electrodes is measured at zero current. | Used in ion-selective electrodes and immunosensors. researchgate.net |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique characterized by high efficiency, high resolution, and short analysis times, making it ideal for the analysis of complex mixtures containing phenolic acids. usp.orgnih.gov The separation in CE is based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary. nih.gov

For the separation of this compound, which is an acidic compound, a particularly effective mode of CE is Micellar Electrokinetic Chromatography (MEKC). wikipedia.org MEKC is a hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral analytes. ijpsonline.com In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution (known as the background electrolyte) at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles, which act as a pseudo-stationary phase.

Analytes in the sample partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. wikipedia.org Separation occurs based on these partitioning differences, in addition to the electrophoretic mobility of any charged analytes. Neutral molecules are separated solely based on their hydrophobicity, while charged molecules are separated by a combination of their electrophoretic mobility and their partitioning behavior.

The optimization of MEKC separations for phenolic acids involves adjusting several parameters, including the buffer pH, the type and concentration of the surfactant, the applied voltage, and the addition of organic modifiers like methanol to the buffer. nih.govnih.govnih.gov For instance, a buffer system using borate (B1201080) at an alkaline pH (e.g., pH 9.2) with a surfactant like sodium deoxycholate has been successfully used to separate various phenolic acids. nih.gov Detection is typically performed using an on-column UV detector. nih.gov

Table 4: Typical Parameters for MEKC Separation of Phenolic Acids

| Parameter | Description | Typical Conditions |

|---|---|---|

| Capillary | Fused-silica capillary where separation occurs. | 50-75 µm internal diameter, 40-60 cm total length. |

| Background Electrolyte (BGE) | Buffer solution that carries the current and maintains pH. | 25-150 mM Borate or Phosphate buffer. nih.govsmbb.mx |

| pH | Affects the charge of the analyte and the electroosmotic flow. | pH 8.5 - 9.6. nih.govnih.gov |

| Surfactant | Forms the micellar pseudo-stationary phase. | 50-70 mM Sodium Dodecyl Sulfate (SDS) or Sodium Deoxycholate (SDC). nih.govnih.gov |

| Applied Voltage | The driving force for the separation. | 20 - 25 kV. smbb.mx |

| Organic Modifier | Added to the BGE to alter selectivity. | 5-15% Methanol. nih.govnih.gov |

| Detection | Method for detecting analytes as they pass the detector window. | UV detection at ~280-300 nm. nih.gov |

Computational Chemistry and Cheminformatics in the Study of 3 4 Hydroxymethylphenoxy Propionic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These methods are crucial in drug discovery and agrochemical development to understand binding mechanisms and predict affinity.

While specific docking studies on 3-(4-Hydroxymethylphenoxy)propionic acid are not extensively documented in publicly available literature, its structural similarity to aryloxyphenoxypropionate (APP) herbicides and certain anti-inflammatory agents allows for informed predictions about its potential protein targets and binding interactions.

APP herbicides are known to target and inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants. nih.govmdpi.comwikipedia.org Molecular docking simulations of APP compounds with the carboxyl-transferase (CT) domain of ACCase have revealed key interactions. These typically involve hydrogen bonding and π-π stacking interactions with specific amino acid residues in the enzyme's active site. nih.gov For instance, studies on similar compounds have shown that the carboxyl group can form crucial hydrogen bonds, while the aromatic rings can engage in hydrophobic and π-π stacking interactions. nih.govmdpi.com It is plausible that this compound would adopt a similar binding mode, with its carboxylate and hydroxymethyl groups acting as key hydrogen bond donors and acceptors, and its phenyl ring participating in hydrophobic interactions.

In the context of anti-inflammatory activity, propionic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes. nih.govresearchgate.net Docking studies on related β-hydroxy-β-arylpropanoic acids have identified potential interactions within the COX-2 active site. nih.gov Therefore, this compound could potentially bind to the active site of COX enzymes, with its propionic acid moiety interacting with key residues.

The binding affinity, often expressed as a docking score or binding free energy, can be predicted using various scoring functions. These calculations help in ranking potential drug or herbicide candidates before their synthesis and experimental testing. mdpi.comfrontiersin.org For this compound, its binding affinity to targets like ACCase or COX would depend on the precise geometry of the binding pocket and the specific interactions formed.

| Potential Protein Target | Compound Class | Key Predicted Interactions | Relevant Research Findings |

| Acetyl-CoA Carboxylase (ACCase) | Aryloxyphenoxypropionate Herbicides | Hydrogen bonding (carboxyl, hydroxymethyl groups), π-π stacking (phenyl ring) | Inhibition of fatty acid synthesis in plants. nih.govmdpi.com |

| Cyclooxygenase (COX) Enzymes | Propionic Acid-based Anti-inflammatory Drugs | Hydrogen bonding (propionic acid moiety), hydrophobic interactions | Inhibition of prostaglandin (B15479496) synthesis. nih.govresearchgate.net |